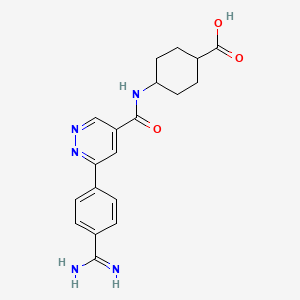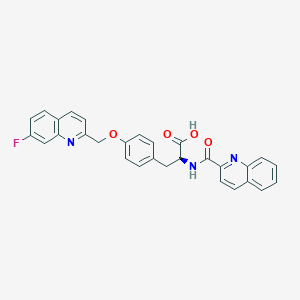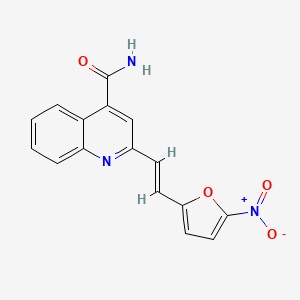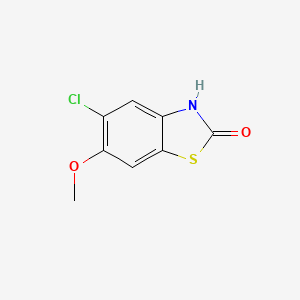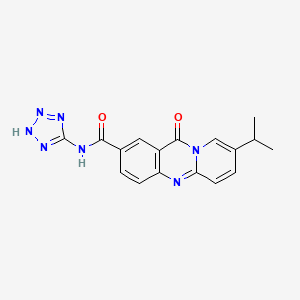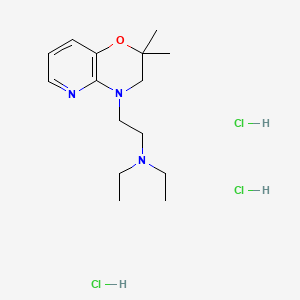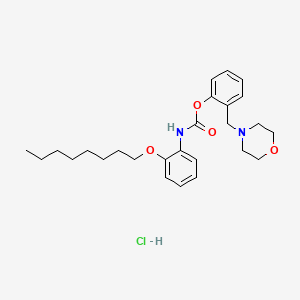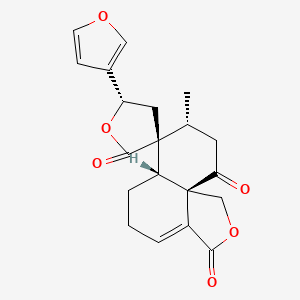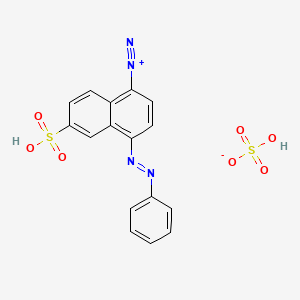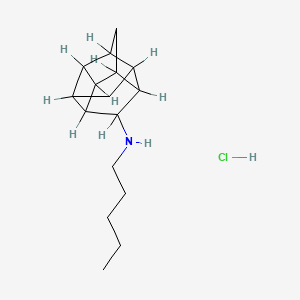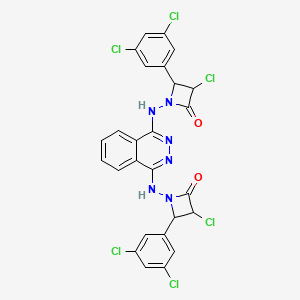
1,1'-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is a complex organic compound that belongs to the class of azetidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the azetidinone ring through cyclization reactions.
- Introduction of the phthalazine moiety via condensation reactions.
- Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-phenyl-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dimethylphenyl)-2-azetidinone)
Uniqueness
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is unique due to the presence of multiple chlorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. The phthalazine moiety also adds to its structural complexity and potential for diverse interactions.
Eigenschaften
CAS-Nummer |
139108-72-8 |
|---|---|
Molekularformel |
C26H16Cl6N6O2 |
Molekulargewicht |
657.2 g/mol |
IUPAC-Name |
3-chloro-1-[[4-[[3-chloro-2-(3,5-dichlorophenyl)-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-4-(3,5-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C26H16Cl6N6O2/c27-13-5-11(6-14(28)9-13)21-19(31)25(39)37(21)35-23-17-3-1-2-4-18(17)24(34-33-23)36-38-22(20(32)26(38)40)12-7-15(29)10-16(30)8-12/h1-10,19-22H,(H,33,35)(H,34,36) |
InChI-Schlüssel |
HWKVFMKNQWANFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC(=CC(=C4)Cl)Cl)NN5C(C(C5=O)Cl)C6=CC(=CC(=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



